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Compound of Interest

Compound Name: ABBV-712

Cat. No.: B12378813

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the preclinical data available for
ABBV-712, a selective Tyrosine Kinase 2 (TYK2) inhibitor. It covers the molecule’'s mechanism
of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental
methodologies used in its evaluation.

Introduction: TYK2 as a Therapeutic Target

Tyrosine Kinase 2 (TYK2) is an intracellular, non-receptor tyrosine kinase belonging to the
Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2] These enzymes
are critical components of the JAK-STAT signaling pathway, which transduces signals from a
wide array of cytokines and growth factors. TYK2 specifically associates with the receptors for
key cytokines involved in inflammatory and autoimmune responses, including Interleukin-12
(IL-12), Interleukin-23 (IL-23), and Type | Interferons (IFNs).[1][3][4]

Signal transduction through the IL-12 and IL-23 pathways, mediated by TYK2 and JAK2, is
central to the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells,
respectively.[3][5] These T cell subsets are major drivers in the pathophysiology of numerous
autoimmune diseases. Consequently, inhibiting TYK2 presents an attractive therapeutic
strategy to modulate these inflammatory cascades.[1][2] A significant challenge in targeting
JAK family members has been achieving selectivity, as broad-spectrum JAK inhibition can lead
to undesirable side effects. ABBV-712 was developed as a selective TYK2 inhibitor that targets
the regulatory pseudokinase (JH2) domain, a strategy designed to achieve greater isoform
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selectivity over the catalytically active kinase (JH1) domain targeted by many other JAK
inhibitors.[2][6][7]

ABBV-712 Mechanism of Action

ABBV-712 is an allosteric inhibitor that selectively binds to the pseudokinase (JH2) domain of
TYK2.[7] This binding stabilizes the pseudokinase domain in an inactive conformation, which in
turn prevents the activation of the adjacent catalytic (JH1) kinase domain. By inhibiting TYK2,
ABBV-712 effectively blocks the downstream phosphorylation and activation of Signal
Transducer and Activator of Transcription (STAT) proteins that are initiated by cytokine binding
to their receptors.[3][5] This disruption of the IL-12/IL-23 signaling axis is the primary
mechanism through which ABBV-712 exerts its anti-inflammatory effects.[6]

Visualized Signaling Pathway

The following diagram illustrates the role of TYK2 in the IL-12 and IL-23 signaling pathways
and the inhibitory action of ABBV-712.

Caption: IL-12/IL-23 signaling pathway and the inhibitory action of ABBV-712 on TYK2.

Quantitative Data Summary

The preclinical profile of ABBV-712 has been characterized through a series of in vitro and in
vivo studies. The quantitative data are summarized below.

In Vitro Activity and Properties
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Parameter Value Reference
Potency

TYK2 (in vitro) ECso 0.195 uM [8]
TYK2 JH2 Domain ECso 0.01 uM [71[9]
TYK2 Cellular ECso 0.19 uM 9]
Human Whole Blood ECso 0.17 pM [9]
Selectivity

JAK1, JAK2, JAK3 Cellular

oo > 25 uM [8]
Physicochemical Properties

l’i;rmodynamic Solubility (pH 708 UM 8]
Metabolism

CYP3A4 Induction < 1.5-fold increase [8]

Pharmacokinetic Profile in Preclinical Species
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Species Parameter Value Reference
Rat Unbound Clearance 4.1 L/h/kg [8]
Oral Bioavailability 19% [8]

Half-life (t%2) 0.6 h [8]

Volume of Distribution

(Vss) 1.9 L/kg [8]

Dog Unbound Clearance 0.46 L/h/kg [8]
Oral Bioavailability 88% [8]

Half-life (t%2) 45h (8]

Monkey Unbound Clearance 2.3 L/h/kg [8]
Oral Bioavailability 17% [8]

Half-life (t¥2) 1.2h [8]

Human (Predicted) Half-life (t%2) 29h [8]
AUC 6.8 pg-h/mL [8]

Bioavailability 59% [8]

In Vivo Efficacy in Mouse Models
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Model Dosing (p.o.) Endpoint Result Reference
IL-12/IL-18 Serum IFN-y

30 mg/kg ) 7% [8]
Induced IFN-y Reduction

Serum IFN-y
100 mg/kg ) 84% [8]

Reduction

Serum IFN-y
300 mg/kg ) 95% [8]

Reduction

Serum IFN-y
600 mg/kg ) 99% [8]

Reduction

Ear Thickness
Ear Dermatitis 100 mg/kg Reduction (Day 61% [8]
11)

Experimental Protocols and Workflows

Detailed methodologies for the key experiments cited are outlined below. While specific,
proprietary details from the primary study (Breinlinger, E. et al. J Med Chem 2023) are not fully
available, the protocols are based on established models.

IL-12/IL-18-Induced IFN-y Mouse Model

This model assesses the ability of a compound to inhibit the powerful, synergistic induction of
IFN-y by co-administration of IL-12 and IL-18.[10][11] This cytokine storm is highly dependent
on the TYK2/JAK2 signaling axis.

Methodology:
e Animals: C57BL/6 mice are commonly used.

o Compound Administration: Mice are orally dosed with ABBV-712 (e.g., at 30, 100, 300, and
600 mg/kg) or vehicle control.[8]

o Cytokine Challenge: A short time after compound administration (e.g., 1-2 hours), mice
receive an intraperitoneal (i.p.) injection of recombinant murine IL-12 (e.g., 100 ng/mouse)

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.bioworld.com/articles/703074-abbvie-reports-preclinical-profile-of-kinase-inhibitor-abbv-712?v=preview
https://www.bioworld.com/articles/703074-abbvie-reports-preclinical-profile-of-kinase-inhibitor-abbv-712?v=preview
https://www.bioworld.com/articles/703074-abbvie-reports-preclinical-profile-of-kinase-inhibitor-abbv-712?v=preview
https://www.bioworld.com/articles/703074-abbvie-reports-preclinical-profile-of-kinase-inhibitor-abbv-712?v=preview
https://www.bioworld.com/articles/703074-abbvie-reports-preclinical-profile-of-kinase-inhibitor-abbv-712?v=preview
https://www.jci.org/articles/view/7501
https://ashpublications.org/crawlprevention/governor?content=%2fblood%2farticle%2f96%2f4%2f1465%2f258422%2fCoadministration-of-interleukin-18-and-interleukin
https://www.benchchem.com/product/b12378813?utm_src=pdf-body
https://www.bioworld.com/articles/703074-abbvie-reports-preclinical-profile-of-kinase-inhibitor-abbv-712?v=preview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

and IL-18 (e.g., 1000 ng/mouse).[12]

o Sample Collection: Blood is collected at a peak response time (e.g., 6-8 hours post-
challenge).

e Analysis: Serum is isolated, and IFN-y levels are quantified using a standard method like
ELISA. The percent inhibition is calculated relative to the vehicle-treated group.

Workflow Diagram:
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Caption: Experimental workflow for the IL-12/IL-18-induced IFN-y mouse model.

Mouse Model of Ear Dermatitis
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This is a common preclinical model for inflammatory skin diseases like psoriasis or atopic

dermatitis, where inflammation is induced topically and measured by the resulting edema (ear
swelling).[13][14]

Methodology:

Animals: BALB/c or C57BL/6 mice are typically used.

Sensitization/Induction: Skin inflammation is induced on the mouse ear. This can be done
using various agents, such as 1-fluoro-2,4-dinitrobenzene (DNFB) for contact
hypersensitivity or topical application of MC903 (a vitamin D3 analogue) to induce atopic
dermatitis-like inflammation.[13][14][15] For a model targeting the IL-23 axis, direct injection
of IL-23 may also be used.[7]

Compound Administration: ABBV-712 (e.g., 100 mg/kg) or vehicle is administered orally,
often daily or twice daily.[9]

Measurement: Ear thickness is measured at baseline and at set time points throughout the
study (e.g., daily or on day 11) using a digital caliper.[8][13]

Analysis: The change in ear thickness from baseline is calculated for both treated and
vehicle groups to determine the percent reduction in swelling.

Safety and Off-Target Profile

Preclinical safety studies in rats revealed an observation of myocardial toxicity with ABBV-712.

[6] Investigative studies were performed to understand the underlying mechanism.

Observation: Administration of ABBV-712 to rats resulted in decreased mean arterial
pressure, increased heart rate, and secondary myocardial necrosis.[6]

Hypothesis: The cardiac pathology was hypothesized to be secondary to hemodynamic
changes (vasodilation and tachycardia) rather than direct cardiotoxicity.

Investigation:

o In Vivo Pharmacology: Co-administration of the beta-blocker atenolol with ABBV-712 in
telemetry-instrumented rats prevented both the hemodynamic changes and the
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myocardial necrosis.[6] This suggested a mechanistic link between the two.

o In Vitro Cytotoxicity: ABBV-712 showed no direct cytotoxicity in human-induced pluripotent
stem cell-derived cardiomyocytes.[6]

o TYK2-Independence: To confirm an off-target effect, ABBV-712 was administered to TYK2
knockout mice, which exhibited similar hemodynamic responses to wild-type mice. This
demonstrated the effect was independent of TYK2 inhibition.[6]

e Conclusion: The toxicity was determined to be an off-target effect related to compound-
mediated vascular relaxation, leading to reflex tachycardia and increased cardiac workload,
which ultimately caused necrosis.[6]

Logical Relationship Diagram:

Observation:
Myocardial Toxicity in Rats
Hypothesis 1: Hypothesis 2:
Direct Cardiotoxicity Secondary to Hemodynamics

' '

Test: iPSC Cardiomyocyte Test: Co-administer with Test: Administer to
Cytotoxicity Assay Atenolol in Rats TYK2 Knockout Mice

Result: Atenolol prevents Result: Hemodynamic effects
hemodynamic changes & necrosis persist without TYK2

Result: No direct cytotoxicity

Conclusion:
Toxicity is an off-target effect
linked to vasodilation

Click to download full resolution via product page
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Caption: Investigation workflow for understanding the off-target toxicity of ABBV-712.

Conclusion

ABBV-712 is a potent and highly selective allosteric inhibitor of TYK2 that targets the
pseudokinase domain. It demonstrates clear dose-dependent efficacy in preclinical models of
inflammation by inhibiting the IL-12/IL-23 signaling pathways. While the compound has entered
early clinical development, off-target hemodynamic effects observed in rats highlight a potential
safety liability that would require careful monitoring and characterization in human studies.[6][8]
The data presented provide a comprehensive technical foundation for understanding the
mechanism, pharmacology, and safety profile of this selective TYK2 inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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